6-Iodoimidazo[1,2-a]pyrazine
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Overview
Description
6-Iodoimidazo[1,2-a]pyrazine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with an iodine atom at the 6th position. This compound is part of a broader class of imidazo[1,2-a]pyrazines, which are known for their significant applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoimidazo[1,2-a]pyrazine typically involves the iodination of imidazo[1,2-a]pyrazine One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Iodoimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azidoimidazo[1,2-a]pyrazine, while a Suzuki coupling reaction could produce a biaryl derivative.
Scientific Research Applications
6-Iodoimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the development of bioactive molecules for studying biological pathways and disease mechanisms.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex heterocyclic structures.
Mechanism of Action
The mechanism of action of 6-Iodoimidazo[1,2-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom can play a crucial role in modulating the compound’s reactivity and binding affinity to its targets. detailed studies on its exact mechanism of action and molecular pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different electronic properties.
Imidazo[1,2-a]triazine: Features a triazine ring, which can influence its chemical reactivity and biological activity.
Uniqueness
6-Iodoimidazo[1,2-a]pyrazine is unique due to the presence of the iodine atom, which can significantly impact its chemical reactivity and biological interactions. The iodine atom can enhance the compound’s ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its structural framework provides a unique platform for the development of novel bioactive molecules with potential therapeutic applications.
Biological Activity
6-Iodoimidazo[1,2-a]pyrazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound consists of an imidazole ring fused to a pyrazine moiety, with an iodine atom at the sixth position. The molecular formula is C6H5I1N4 and it has a molecular weight of approximately 218.03 g/mol. The presence of iodine significantly influences the compound's chemical reactivity and biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | Hep-2 (laryngeal carcinoma) | 20 |
This compound | HepG2 (hepatocellular carcinoma) | 18 |
This compound | MCF-7 (breast cancer) | 21 |
This compound | A375 (skin cancer) | 16 |
These findings suggest that the compound has potent anti-proliferative properties against multiple cancer types, comparable to standard chemotherapeutics like Doxorubicin .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and receptors involved in cell signaling pathways. Notably, compounds in the imidazo[1,2-a]pyrazine class have been identified as inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase-1), which plays a crucial role in regulating immune responses in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown potential as an antimicrobial agent. Studies have indicated that derivatives can inhibit bacterial growth and may serve as candidates for developing new antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is essential for understanding its biological activity. Variations in substituents at different positions on the imidazo[1,2-a]pyrazine scaffold can significantly alter its potency and selectivity against various targets. For instance:
- Position 3 : The introduction of amino groups enhances anticancer activity.
- Position 6 : The presence of iodine increases reactivity and binding affinity to biological targets.
These modifications are crucial for optimizing the pharmacological profile of the compound .
Case Study 1: ENPP1 Inhibition
A recent study highlighted a derivative of imidazo[1,2-a]pyrazine that acts as a selective ENPP1 inhibitor with an IC50 value of 5.70 nM. This compound demonstrated enhanced immune response activation in tumor models when combined with anti-PD-1 therapy . Such findings underscore the potential of this class of compounds in cancer immunotherapy.
Case Study 2: Anticancer Efficacy
In another investigation involving multiple cancer cell lines, various derivatives were synthesized and tested for cytotoxic effects. One derivative exhibited IC50 values comparable to Doxorubicin across several cancer types, indicating substantial therapeutic potential .
Properties
CAS No. |
1208082-27-2 |
---|---|
Molecular Formula |
C6H4IN3 |
Molecular Weight |
245.02 g/mol |
IUPAC Name |
6-iodoimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H4IN3/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H |
InChI Key |
GYRSSEXXLNAVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)I |
Origin of Product |
United States |
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